molecular formula C10H15N B1598750 N-(2,4-dimethylbenzyl)-N-methylamine CAS No. 766502-85-6

N-(2,4-dimethylbenzyl)-N-methylamine

Cat. No.: B1598750
CAS No.: 766502-85-6
M. Wt: 149.23 g/mol
InChI Key: VSBDOKRWYVKYIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylbenzyl)-N-methylamine is an organic compound characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 4 positions, and an amine group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylbenzyl)-N-methylamine can be achieved through several methods. One common approach involves the alkylation of N-methylamine with 2,4-dimethylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylbenzyl)-N-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines .

Scientific Research Applications

N-(2,4-dimethylbenzyl)-N-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,4-dimethylbenzyl)-N-methylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylamine: Lacks the methyl groups at the 2 and 4 positions.

    N-(2-methylbenzyl)-N-methylamine: Contains a single methyl group at the 2 position.

    N-(4-methylbenzyl)-N-methylamine: Contains a single methyl group at the 4 position.

Uniqueness

N-(2,4-dimethylbenzyl)-N-methylamine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)9(2)6-8/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBDOKRWYVKYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407058
Record name N-(2,4-dimethylbenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766502-85-6
Record name N-(2,4-dimethylbenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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